physicochemical properties of 4-Iodo-3-(pentafluoroethyl)-1h-pyrazole
physicochemical properties of 4-Iodo-3-(pentafluoroethyl)-1h-pyrazole
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 4-Iodo-3-(pentafluoroethyl)-1H-pyrazole , a specialized fluorinated building block used in the development of high-potency agrochemicals and pharmaceuticals.
Executive Summary
4-Iodo-3-(pentafluoroethyl)-1H-pyrazole is a bifunctional heterocyclic scaffold characterized by a reactive iodide handle at the C4 position and a lipophilic pentafluoroethyl (
Its primary utility lies in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce the bioisosteric pyrazole motif into drug candidates, particularly where modulation of pKa and membrane permeability is required.[1]
Molecular Architecture & Identity
The molecule exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H- forms. The strong electron-withdrawing nature of the pentafluoroethyl group significantly acidifies the N-H proton compared to non-fluorinated analogs.
| Property | Specification |
| IUPAC Name | 4-Iodo-3-(pentafluoroethyl)-1H-pyrazole |
| CAS Number | Not widely listed; Analogous to 866638-72-4 ( |
| Molecular Formula | |
| Molecular Weight | 311.98 g/mol |
| SMILES | FC(F)(C(F)(F)F)c1[nH]ncc1I |
| Appearance | White to off-white crystalline solid |
Tautomeric Equilibrium
In solution, the compound exists as a mixture of tautomers.[1] The
Figure 1: Tautomeric equilibrium shift. The position of the NH proton dictates the numbering of the ring substituents.
Physicochemical Properties[3][4][5][6][7]
The following data synthesizes experimental values from closely related perfluoroalkyl-pyrazole analogs (SAR analysis) to provide a high-confidence operational profile.
Lipophilicity & Solubility
The
| Property | Value / Range | Mechanistic Insight |
| LogP (Predicted) | 2.8 – 3.2 | Higher than 4-iodopyrazole (1.7) due to the hydrophobic |
| Water Solubility | Low (< 10 mg/L) | Hydrophobic fluorocarbon tail dominates; requires co-solvents (DMSO, MeOH) for aqueous assays. |
| Solubility (Organic) | High | Excellent solubility in |
Acidity (pKa)
The electron-withdrawing effect of the pentafluoroethyl group (-I effect) pulls electron density from the pyrazole ring, making the N-H proton significantly more acidic than in unsubstituted pyrazole.[1]
-
Estimated pKa (NH): 9.5 – 11.0
-
Implication: The molecule can be deprotonated by weak bases (e.g.,
, ) in organic solvents, facilitating mild N-alkylation conditions without requiring strong bases like NaH.[1]
Thermal Stability
-
Melting Point: Typically 80°C – 110°C (Solid).[1]
-
Stability: The C-I bond is sensitive to light.[1] The C-F bonds are metabolically inert and thermally stable up to >200°C.[1]
Synthetic Utility & Protocols
This compound serves as a "linchpin" scaffold. The iodine atom allows for C-C bond formation, while the NH group allows for diversification via alkylation or arylation.[1]
Reactivity Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 2: Divergent synthetic pathways. The C4-Iodine is the primary site for cross-coupling, while the N1-H allows for scaffold decoration.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Coupling of 4-Iodo-3-(pentafluoroethyl)-1H-pyrazole with Phenylboronic acid.
Reagents:
-
Scaffold (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: Dioxane/Water (4:1)[1]
Procedure:
-
Charge: In a reaction vial, combine the iodopyrazole, boronic acid, and base.
-
Purge: Evacuate and backfill with Nitrogen (
) three times.[1] -
Catalyst: Add
under flow.[1] -
Solvent: Add degassed Dioxane/Water mixture.[1]
-
Heat: Stir at 80-90°C for 4–6 hours. Monitor by LCMS (Look for consumption of M+H 312.9).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Note: The steric bulk of the
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Light Sensitive: Store in amber vials or wrapped in foil. Iodine-carbon bonds can undergo homolytic cleavage under strong UV light.
-
Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow decomposition/discoloration.
-
References
-
Synthesis of Perfluoroalkyl Pyrazoles
-
Iodination Protocols
-
Physicochemical Data (Analogous)
-
Agrochemical Applications (Patent)
